Ethyl 2-(4-bromophenyl)thiazolidine-4-carboxylate
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Overview
Description
Ethyl 2-(4-bromophenyl)thiazolidine-4-carboxylate is a heterocyclic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of ethyl 2-(4-bromophenyl)thiazolidine-4-carboxylate typically involves the reaction of 4-bromobenzaldehyde with cysteine or its derivatives, followed by esterification. The reaction conditions often include the use of anhydrous solvents and catalysts to improve yield and selectivity. Industrial production methods may employ multicomponent reactions, click chemistry, or green chemistry approaches to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Ethyl 2-(4-bromophenyl)thiazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidine derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives. Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired products
Scientific Research Applications
Ethyl 2-(4-bromophenyl)thiazolidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Medicine: Research has shown its potential in the treatment of diseases such as cancer and bacterial infections due to its ability to interact with specific biological targets.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of ethyl 2-(4-bromophenyl)thiazolidine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The thiazolidine ring can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The bromophenyl group enhances its binding affinity and specificity towards certain biological targets, contributing to its pharmacological properties .
Comparison with Similar Compounds
Ethyl 2-(4-bromophenyl)thiazolidine-4-carboxylate can be compared with other thiazolidine derivatives such as:
Ethyl 4-(4-bromophenyl)-2-thiazole carboxylate: Similar in structure but with a thiazole ring instead of a thiazolidine ring, leading to different chemical and biological properties.
Thiazolidine-2,4-dione derivatives: These compounds are known for their antidiabetic properties and differ in their core structure and pharmacological effects.
4-Bromophenyl thiazolidine-2-thione: This compound has a sulfur atom in place of the ester group, resulting in different reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H14BrNO2S |
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Molecular Weight |
316.22 g/mol |
IUPAC Name |
ethyl 2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C12H14BrNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-6,10-11,14H,2,7H2,1H3 |
InChI Key |
FPKPUKIYBVHYPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CSC(N1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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